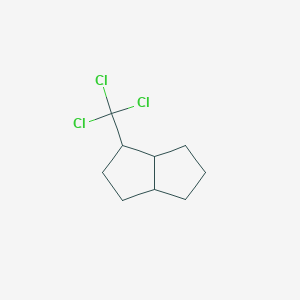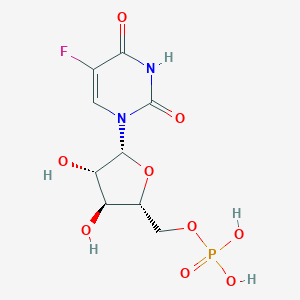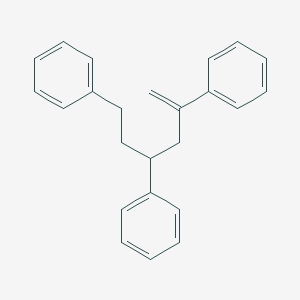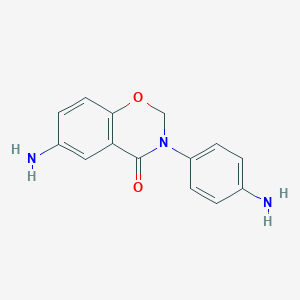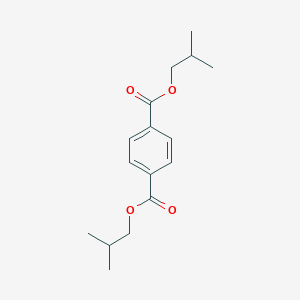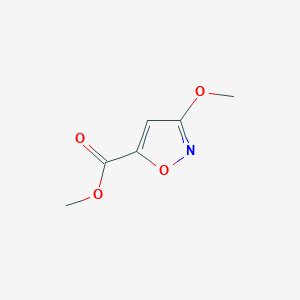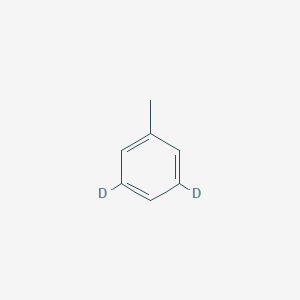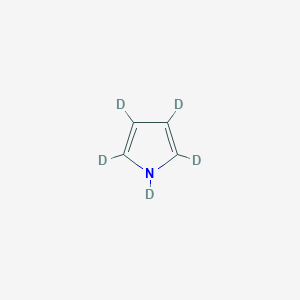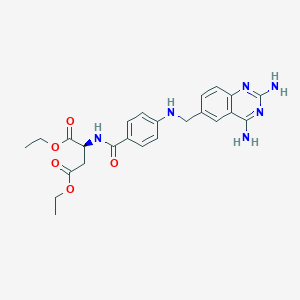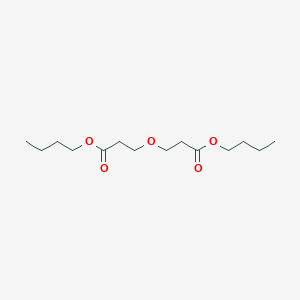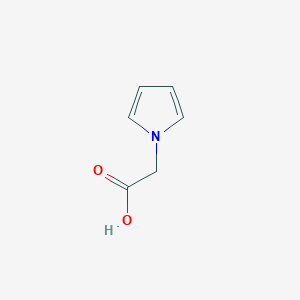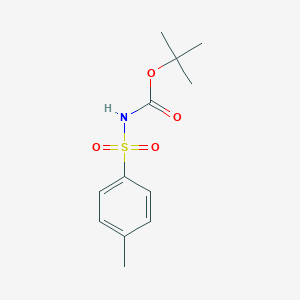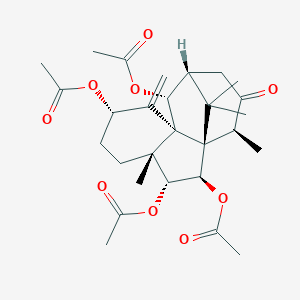
Taxinin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxinin L, also known as Taxusin L, is a natural product isolated from the bark of the Taxus yunnanensis tree. It belongs to the class of taxane diterpenoids and possesses a unique chemical structure. Taxinin L has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Taxane Derivatives Synthesis
Taxanes like taxinin B and taxol, derived from plants like the yew tree, are notable for their anti-leukemic and antitumoral activities. The synthesis of less substituted taxane derivatives, which might also be biologically active, is a topic of increasing interest in recent years. A novel approach to synthesize a tricyclic taxane skeleton with potential biological activity was reported by Neh, Blechert, Schnick, & Jansen (1984).
Taxifolin and Its Biological Activities
Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants and commercial preparations. Studies have shown it to have pharmacological activities in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders, with prominent anti-cancer activity. For the development of taxifolin as a drug for human use, further research on pharmacokinetics, molecular mechanisms, and safety is suggested by Sunil & Xu (2019).
Antioxidant and Anti-inflammatory Properties
Taxifolin shows potent antioxidative and anti-inflammatory effects. For instance, it was found to inhibit expressions of inflammatory mediators and demonstrated strong DPPH radical scavenging, as observed in studies conducted by Choi et al. (2011).
Anti-Glycation and Cell Viability Effects
Taxifolin-rich extracts from plants like the Japanese larch have been studied for their biological activities. These studies found that taxifolin exhibits low growth inhibition activity and induces less inflammatory cytokines, while also showing in vitro anti-glycation activities. The effects of taxifolin-rich extracts are assumed to be similar to taxifolin itself, as discussed by Muramatsu et al. (2019).
Cardiovascular Protection
Taxifolin has been identified to play a protective role in the cardiovascular system. For instance, it was found to significantly improve ventricular functional recovery and regulate oxidative stress in myocardial ischemia/reperfusion injury, thereby modulating the mitochondrial apoptosis pathway. This cardioprotective effect of taxifolin is detailed by Tang et al. (2019).
Propiedades
Número CAS |
18530-11-5 |
|---|---|
Nombre del producto |
Taxinin L |
Fórmula molecular |
C28H38O9 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |
InChI |
InChI=1S/C28H38O9/c1-13-20(33)12-19-22(35-16(4)30)28-14(2)21(34-15(3)29)10-11-26(28,9)23(36-17(5)31)24(37-18(6)32)27(13,28)25(19,7)8/h13,19,21-24H,2,10-12H2,1,3-9H3/t13-,19+,21+,22-,23+,24+,26+,27-,28-/m1/s1 |
Clave InChI |
JNFYHGDAJJBXAT-PMAAGCSJSA-N |
SMILES isomérico |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




